molecular formula C18H28BNO3 B13862922 N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-amine

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B13862922
M. Wt: 317.2 g/mol
InChI Key: MVYXRVRQRSGXHU-UHFFFAOYSA-N
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Description

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-amine is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a dioxaborolane ring, which is further connected to a phenyl ring substituted with an oxan-4-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-amine typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the formation of the boronic ester by reacting a phenylboronic acid with pinacol in the presence of a dehydrating agent.

    Substitution Reaction: The boronic ester is then subjected to a substitution reaction with N-methyl oxan-4-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.

    Catalysts and Solvents: Employing specific catalysts and solvents to optimize the reaction yield and purity.

    Purification: Implementing purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to boranes.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are employed in cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted aromatic compounds depending on the coupling partner.

Scientific Research Applications

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-amine involves:

    Molecular Targets: The boronic ester moiety interacts with various molecular targets, including enzymes and receptors.

    Pathways: It participates in pathways involving boron-mediated reactions, such as cross-coupling and hydroboration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly valuable in specialized synthetic applications and research.

Properties

Molecular Formula

C18H28BNO3

Molecular Weight

317.2 g/mol

IUPAC Name

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-amine

InChI

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)14-6-8-15(9-7-14)20(5)16-10-12-21-13-11-16/h6-9,16H,10-13H2,1-5H3

InChI Key

MVYXRVRQRSGXHU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C3CCOCC3

Origin of Product

United States

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